Diethyl (4-formylphenyl)phosphonate
Overview
Description
Diethyl (4-formylphenyl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a diethyl phosphonate group attached to a benzene ring which carries a formyl functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of various phosphonate derivatives with potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of diethyl (4-formylphenyl)phosphonate derivatives can be achieved through various methods, including the Kabachnik-Fields reaction, which is a three-component reaction involving a carbonyl compound, an amine, and a dialkyl phosphite. For instance, diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonates were synthesized using 4-(pyridin-2-yl)benzaldehyde, diethylphosphite, and primary amines, catalyzed by cupric acetate monohydrate under solvent-free conditions and microwave irradiation . Similarly, other related phosphonate compounds have been synthesized using different aldehydes and amines, showcasing the versatility of the phosphonate group in organic synthesis .
Molecular Structure Analysis
The molecular structure of diethyl (4-formylphenyl)phosphonate derivatives has been characterized using various spectroscopic methods such as FTIR, FT-Raman, UV-Vis, and NMR. Additionally, computational methods like Density Functional Theory (DFT) calculations have been employed to determine structural parameters, vibrational frequencies, electronic properties, and thermodynamic properties . X-ray crystallography has also been used to elucidate the crystal structures of some derivatives, confirming the geometries of these compounds .
Chemical Reactions Analysis
Diethyl (4-formylphenyl)phosphonate derivatives participate in a range of chemical reactions. They have been used as intermediates in the synthesis of α-glucosidase inhibitors through a one-pot condensation reaction . They also serve as reagents in the Emmons-Horner Wittig reaction to convert aldehydes and ketones into α,β-unsaturated compounds . Furthermore, these derivatives have been utilized in the preparation of α-hydroxyketones, showcasing their utility as acyl anion equivalents .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl (4-formylphenyl)phosphonate derivatives are influenced by their molecular structure. The presence of substituents on the benzene ring can affect properties such as solubility, boiling point, and melting point. The electronic properties, such as the HOMO-LUMO gap, ionization potential, and electron affinity, have been studied to understand the chemical behavior of these compounds . Their thermal stability has been assessed through thermogravimetric analysis, indicating their potential for use in various temperature-dependent applications .
Scientific Research Applications
1. Corrosion Inhibition
Research indicates that diethyl (4-formylphenyl)phosphonate derivatives show significant potential as corrosion inhibitors. Studies have shown that certain phosphonate derivatives are effective in preventing corrosion in mild steel in acidic environments, often used in industrial pickling processes. These compounds act as mixed-type inhibitors and demonstrate high inhibition efficiency, supported by both experimental and theoretical methods, including weight loss studies, potentiodynamic polarization, and scanning electron microscopy ((Gupta et al., 2017); (Moumeni et al., 2020)).
2. Synthesis of Organic Compounds
This compound is utilized in the synthesis of various organic compounds. For instance, it has been used in the preparation and synthesis of alkynes, a class of important organic compounds. The process involves condensation and elimination reactions, highlighting its versatility in organic synthesis ((Marinetti & Savignac, 2003)).
3. Biological Activity
Phosphonate compounds, including derivatives of diethyl (4-formylphenyl)phosphonate, have garnered interest due to their potential biological activities. These include applications as enzyme inhibitors, antibacterial agents, antitumor agents, or antiviral agents. The synthesis of these compounds often involves reactions like the Kabachnik-Fields reaction ((Ouahrouch et al., 2014)).
4. Electrochemical and Photophysical Properties
The electrochemical and photophysical properties of phosphonate derivatives have been studied extensively. Research involving ruthenium(II) bipyridyl complexes with phosphonic acid substituents, including diethyl (4-formylphenyl)phosphonate, demonstrates interesting redox behavior and photophysical properties. These properties are significant for applications in fields like catalysis and material science ((Montalti et al., 2000)).
Safety And Hazards
properties
IUPAC Name |
4-diethoxyphosphorylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O4P/c1-3-14-16(13,15-4-2)11-7-5-10(9-12)6-8-11/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJAWWYLJCTQNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)C=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378662 | |
Record name | Diethyl (4-formylphenyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (4-formylphenyl)phosphonate | |
CAS RN |
72436-45-4 | |
Record name | Diethyl (4-formylphenyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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